molecular formula C10H12Cl3NO3S B12190840 (1-Ethyl-2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine

(1-Ethyl-2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine

Cat. No.: B12190840
M. Wt: 332.6 g/mol
InChI Key: WAIXOYFWJMSAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethyl-2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is an organic compound characterized by its unique structure, which includes an ethyl group, a hydroxyethyl group, and a trichlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 1-ethyl-2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The trichlorophenyl sulfonyl group can be reduced to a phenyl sulfonyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl sulfonyl derivative.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

(1-Ethyl-2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

  • (1-Ethyl-2-hydroxyethyl)[(2,3,4-dichlorophenyl)sulfonyl]amine
  • (1-Ethyl-2-hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine
  • (1-Ethyl-2-hydroxyethyl)[(3,4,5-trichlorophenyl)sulfonyl]amine

Comparison: Compared to its analogs, (1-Ethyl-2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine exhibits unique properties due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H12Cl3NO3S

Molecular Weight

332.6 g/mol

IUPAC Name

2,3,4-trichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H12Cl3NO3S/c1-2-6(5-15)14-18(16,17)8-4-3-7(11)9(12)10(8)13/h3-4,6,14-15H,2,5H2,1H3

InChI Key

WAIXOYFWJMSAAU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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